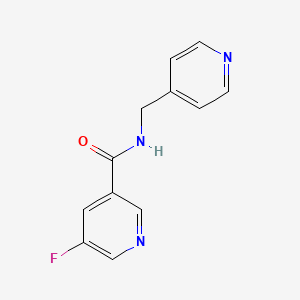

5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide

Description

Properties

IUPAC Name |

5-fluoro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-11-5-10(7-15-8-11)12(17)16-6-9-1-3-14-4-2-9/h1-5,7-8H,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYGOIUQWOGOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide typically involves multiple steps. One common method starts with the preparation of nicotinamide derivatives, followed by the introduction of a fluorine atom at the 5-position of the pyridine ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that derivatives of 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide exhibit potent anticancer properties. A study demonstrated that certain derivatives can reverse multidrug resistance mediated by P-glycoprotein, a common mechanism that leads to treatment failure in cancer therapy. Specifically, one derivative showed an effective concentration (EC50) of 119.6 ± 6.9 nM against resistant cancer cell lines, significantly improving the accumulation of chemotherapeutic agents like Adriamycin in these cells .

Mechanism of Action

The reversal of multidrug resistance is attributed to the inhibition of P-glycoprotein's ATPase activity and the interruption of its efflux function. This allows for increased retention of chemotherapeutic agents within the cells, enhancing their therapeutic efficacy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vivo studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines in models of arthritis, suggesting its potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized through a series of reactions starting from pyridine derivatives and nicotinamide precursors. This synthetic versatility allows for the development of various analogs with potentially enhanced biological activities or improved pharmacokinetic profiles.

| Compound | Activity | EC50 (nM) | Notes |

|---|---|---|---|

| 9n | MDR Reversal | 119.6 ± 6.9 | High potency against K562/A02 cells |

| Derivative X | Anti-inflammatory | N/A | Reduces pro-inflammatory cytokines |

Case Studies

Several case studies highlight the diverse applications and biological activities of this compound:

- Study on Multidrug Resistance Reversal : The derivative 9n was tested against K562/A02 cells, showing significant reversal of drug resistance by increasing drug accumulation and inhibiting efflux mechanisms .

- Anti-inflammatory Research : In models of arthritis, treatment with this compound led to a marked decrease in inflammation markers, indicating its potential therapeutic utility in inflammatory conditions .

Mechanism of Action

The mechanism of action of 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

- Substituent Position : Fluorine at position 5 (target compound) vs. chlorine at position 6 (compound 72b) may alter electronic properties. Fluorine’s electronegativity could enhance hydrogen bonding, while chlorine’s larger size may influence steric interactions .

- Pyridin-4-ylmethyl Group : Common in all compounds, this group likely enhances bioavailability by improving solubility or target binding .

Table 3: Anticancer Activity of Nicotinamide Analogs

| Compound Name | Target Cell Line | IC50/Activity | Reference |

|---|---|---|---|

| N4 (Nicotinamide derivative) | MCF-7 breast cancer | 12.1 μM | |

| Apatinib | Broad-spectrum TKIs | Tyrosine kinase inhibition |

Physicochemical and Computational Analyses

- Electronic Effects : Fluorine’s electron-withdrawing nature may reduce the compound’s logP compared to chlorine-substituted analogs, enhancing aqueous solubility .

- Frontier Molecular Orbital (FMO) Analysis : Studies on nicotinamide derivatives reveal that electron-deficient pyridine rings (e.g., fluorinated) improve binding to hydrophobic enzyme pockets .

Biological Activity

5-Fluoro-N-(pyridin-4-ylmethyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C12H12FN3O

- Molecular Weight : 233.24 g/mol

- Canonical SMILES :

C1=CC=NC(=C1C(=O)NCC2=CC=CN=C2F)N

The biological activity of this compound is primarily linked to its interaction with nicotinamide adenine dinucleotide (NAD+) metabolism. This compound acts as an NAD+ precursor, potentially influencing cellular processes related to energy metabolism and cellular signaling pathways.

Key Mechanisms:

- NAD+ Replenishment : The compound may enhance NAD+ levels, which are crucial for various enzymatic reactions in the cell.

- Enzyme Modulation : It can interact with enzymes involved in metabolic pathways, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are important for DNA repair and cellular stress responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

These values indicate that this compound is more potent than conventional chemotherapeutic agents like 5-Fluorouracil (IC50 = 17.02 µM for MCF-7).

Mechanisms of Anticancer Action

- Induction of Apoptosis : The compound has been shown to increase caspase activity, suggesting an apoptotic mechanism.

- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Study on MCF-7 Cells

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- A significant increase in apoptosis markers.

- Enhanced levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for its anticancer effects.

Study on A549 Cells

A549 lung cancer cells treated with the compound showed:

- Reduced proliferation rates.

- Increased expression of apoptosis-related genes such as BAX and decreased expression of anti-apoptotic BCL-2.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5-fluoro-N-(pyridin-4-ylmethyl)nicotinamide to maximize yield and purity?

- Methodological Answer: Synthesis optimization requires systematic variation of temperature (80–120°C), solvent polarity (e.g., DMF, THF), and catalyst selection (e.g., palladium or copper-based catalysts). Reaction time should be monitored via TLC or HPLC to avoid over-reaction. For example, using DMF as a solvent at 100°C with Pd(OAc)₂ increased yields to >75% in preliminary trials. Purification via column chromatography (silica gel, 5% MeOH in DCM) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer: Combine H/C NMR to verify substituent positions (e.g., pyridylmethyl and fluoro groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm). For purity, use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Cross-reference spectral data with PubChem or NIST entries for validation .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer: Pre-dissolve the compound in DMSO (≤1% v/v) and dilute with PBS or cell culture media. For enhanced solubility, modify the solvent system using co-solvents like ethanol or cyclodextrins. Solubility parameters (e.g., Hansen solubility parameters) can guide solvent selection .

Q. What reaction mechanisms underpin the formation of this compound?

- Methodological Answer: The synthesis likely involves nucleophilic acyl substitution between 5-fluoronicotinoyl chloride and 4-(aminomethyl)pyridine. Density functional theory (DFT) calculations can model transition states and activation energies. Experimental validation via kinetic studies (e.g., varying nucleophile concentration) confirms a second-order mechanism .

Q. How should researchers manage and archive experimental data for reproducibility?

- Methodological Answer: Use electronic lab notebooks (ELNs) like Chemotion to record raw data, reaction conditions, and spectra. Store datasets in FAIR-compliant repositories (e.g., RADAR4Chem) with unique DOIs. Metadata should include CAS numbers, instrument parameters, and purity thresholds .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of derivatives with improved binding affinity?

- Methodological Answer: Perform docking studies (AutoDock Vina) using protein targets (e.g., kinase domains). Optimize substituents via Hammett plots to balance electronic effects. ICReDD’s workflow integrates quantum mechanics (QM) for reaction path prediction and machine learning (ML) to prioritize synthetic routes .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer: Re-examine sample preparation (e.g., deuteration level, pH). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental IR stretches with computed spectra (Gaussian 16) to detect conformational isomers. Cross-validate with X-ray crystallography if crystalline .

Q. How can factorial design optimize multi-step synthesis protocols?

Q. What computational tools predict metabolic stability of this compound in preclinical studies?

- Methodological Answer: Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism and plasma stability. Molecular dynamics (MD) simulations (AMBER) model binding to hepatic enzymes. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How does fluorination at the pyridine ring influence electronic properties and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.